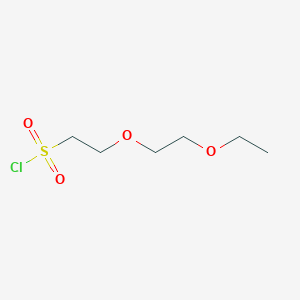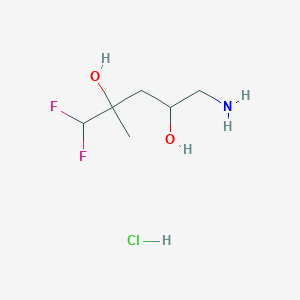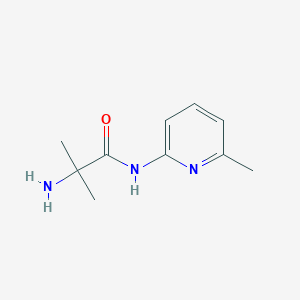
2-(2-Ethoxyethoxy)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Ethoxyethoxy)ethanesulfonyl chloride” is a chemical compound with the molecular formula C8H17ClO5S . It has an average mass of 260.736 Da and a mono-isotopic mass of 260.048523 Da . The compound is also known by its IUPAC name, "2-(2-ethoxyethoxy)ethanesulfonyl chloride" .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxyethoxy)ethanesulfonyl chloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 5 oxygen atoms, and 1 sulfur atom . The InChI code for the compound is 1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.6±27.0 °C at 760 mmHg, and a flash point of 150.1±23.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds . The compound has a polar surface area of 70 Å2 and a molar volume of 212.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions 2-(Phenylthio)ethanesulfonyl chloride is a product of reactions involving benzenethiol and ethenesulfonyl chloride, showcasing a method for synthesizing sulfonyl chloride derivatives. This process does not involve a rearrangement of radicals with migration of the chlorine atom from sulfur to carbon, indicating a specificity in the reaction outcomes for sulfonyl chloride compounds (King & Khemani, 1985).
Corrosion Inhibition Research on synthesized cationic surfactants, including N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)ethanaminium chloride, demonstrates their effectiveness in protecting carbon steel against corrosion in hydrochloric acid solution. These surfactants decrease the corrosion rate by adsorbing on the metal surface, showcasing the potential of sulfonyl chloride derivatives in corrosion inhibition applications (Aiad et al., 2016).
Cementitious Materials The synthesis of a shrinkage-reducing admixture (SRA) for cementitious materials through a chemical process called ethoxylation, involving 2-butoxy ethanol and ethylene oxide, highlights another application domain. The SRA reduces free drying shrinkage rate and autogenous shrinkage for mortar, indicating the relevance of sulfonyl chloride derivatives in the construction industry (Rong-bing & Jian, 2005).
Polymer Synthesis Anionic polymerizations of 2-methoxyethyl methacrylate and related compounds have been carried out for the synthesis of thermally sensitive water-soluble polymethacrylates. These polymers demonstrate solubility and cloud point dependence on the length of hydrophilic oligo(ethylene glycol) units, illustrating the utility of sulfonyl chloride derivatives in creating responsive polymer materials (Han et al., 2003).
Environmental Applications The development of Co2+ ions sensor based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated glassy carbon electrode showcases the application of sulfonyl chloride derivatives in environmental monitoring. This sensor exhibits high sensitivity and stability, indicating the potential for detecting toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).
Safety and Hazards
Wirkmechanismus
Mode of Action
Sulfonyl chlorides, including 2-(2-Ethoxyethoxy)ethanesulfonyl chloride, are electrophilic in nature and can react with nucleophiles to form sulfonate esters or sulfonamides . The exact mode of action would depend on the specific nucleophile it encounters in the reaction environment.
Action Environment
The action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species . For instance, sulfonyl chlorides are known to hydrolyze in the presence of water, which could potentially limit their stability in aqueous environments.
Eigenschaften
IUPAC Name |
2-(2-ethoxyethoxy)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHMVELJHCADAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)



